molecular formula C15H17FN6O2S B612260 CZC24832 CAS No. 1159824-67-5

CZC24832

Numéro de catalogue: B612260
Numéro CAS: 1159824-67-5
Poids moléculaire: 364.4 g/mol
Clé InChI: RXRZPHQBTHQXSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CZC24832 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a lipid kinase critical for regulating immune cell migration, inflammation, and tumor microenvironment interactions . With an IC50 of 27 nM for PI3Kγ, it exhibits >100-fold selectivity over PI3Kα, PI3Kβ, and PI3Kδ isoforms . Its discovery stemmed from chemoproteomic screening aimed at targeting PI3Kγ-dependent pathways in inflammatory and autoimmune diseases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : CZC24832 est synthétisé par une série de réactions chimiques impliquant la formation d’un noyau triazolopyridine. La voie de synthèse implique généralement les étapes suivantes :

  • Formation du noyau triazolopyridine par des réactions de cyclisation.
  • Introduction de l’atome de fluor à la position appropriée sur le cycle pyridine.
  • Fixation du groupe sulfonamide au cycle pyridine.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus implique plusieurs étapes de purification pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : CZC24832 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

    Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents groupes fonctionnels sur le noyau triazolopyridine.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

    Substitution : Des réactifs tels que les halogénoalcanes ou les halogénoarènes dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés ayant une activité biologique modifiée, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels qui modifient les propriétés du composé .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Immunological Applications

2.1 Rheumatoid Arthritis

In preclinical studies using a mouse model of collagen-induced arthritis (CIA), CZC24832 demonstrated significant effects on TH17 cell differentiation, which plays a pivotal role in the inflammatory response associated with rheumatoid arthritis. The inhibition of PI3Kγ was linked to reduced joint inflammation and neutrophil migration, suggesting a therapeutic potential for managing autoimmune conditions .

2.2 Chronic Lymphocytic Leukemia (CLL)

This compound has been shown to impair CLL cell migration significantly. In studies where CLL cells were treated with this compound, a marked reduction in their ability to migrate towards chemokine gradients was observed. This effect highlights the compound's potential as a therapeutic agent in CLL by disrupting the interactions between malignant B cells and their supportive microenvironment .

Oncological Applications

3.1 Breast Cancer

Research indicates that this compound can inhibit breast cancer cell lines with high NSD3 expression levels. In combination with other agents like oxaliplatin and erlotinib, it showed enhanced efficacy against these cancer cells, suggesting its potential role in combination therapies for breast cancer treatment .

3.2 Multiple Myeloma

In multiple myeloma studies, this compound was utilized alongside other PI3K inhibitors to evaluate its effects on cell viability and apoptosis. The results indicated that while this compound alone had limited effects on cell death compared to dual inhibitors like duvelisib, it still contributed valuable insights into the role of PI3Kγ in myeloma cell biology .

Pharmacological Insights

This compound has been characterized for its pharmacological properties through various assays assessing its impact on cell viability and apoptosis across different cancer types. It has been found effective at concentrations achievable in vivo, making it a candidate for further clinical evaluation .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study FocusKey FindingsReferences
Rheumatoid ArthritisReduced TH17 differentiation; decreased joint inflammation
Chronic Lymphocytic LeukemiaImpaired migration of CLL cells; reduced adhesion to stromal cells
Breast CancerInhibited high NSD3 expressing cell lines; effective in combination therapy
Multiple MyelomaLimited effects on apoptosis; insights into PI3Kγ's role

Mécanisme D'action

CZC24832 exerce ses effets en inhibant sélectivement PI3Kγ, une enzyme clé impliquée dans la voie de signalisation PI3K/MTOR. Cette inhibition conduit à la modulation de divers processus cellulaires, notamment la croissance cellulaire, la différenciation, la survie et la migration. Le composé s’est avéré réguler la différenciation des cellules T auxiliaires productrices d’interleukine-17 (TH17), ce qui en fait un traitement potentiel pour les maladies inflammatoires et auto-immunes .

Composés similaires :

    Inhibiteurs de PI3Kα : Composés qui inhibent sélectivement l’isoforme alpha de PI3K.

    Inhibiteurs de PI3Kβ : Composés qui inhibent sélectivement l’isoforme bêta de PI3K.

    Inhibiteurs de PI3Kδ : Composés qui inhibent sélectivement l’isoforme delta de PI3K.

Unicité de this compound : this compound est unique par sa haute sélectivité et sa puissance pour PI3Kγ. Contrairement aux autres inhibiteurs de PI3K, this compound cible spécifiquement l’isoforme gamma, ce qui en fait un outil précieux pour étudier les rôles distincts de PI3Kγ dans divers processus biologiques. Sa sélectivité réduit également les effets hors cible, améliorant son potentiel en tant qu’agent thérapeutique .

Comparaison Avec Des Composés Similaires

Key Pharmacological Properties :

  • Molecular Formula : C₁₅H₁₇FN₆O₂S
  • Pharmacokinetics : Low clearance (0.84 L/h/kg) and high oral bioavailability (37%) in rodent models, enabling robust in vivo efficacy studies .
  • Mechanism : Inhibits PI3Kγ-mediated Akt phosphorylation and downstream targets (e.g., GSK3β, S6 kinase), impairing cell migration and survival in hematologic malignancies and inflammatory conditions .

PI3K inhibitors vary in isoform specificity, therapeutic applications, and clinical outcomes. Below is a comparative analysis of CZC24832 with key analogs:

Table 1: Comparative Profiles of PI3K Inhibitors

Compound Target Isoform(s) IC50 (nM) Key Findings Clinical Status
This compound PI3Kγ 27 (PI3Kγ) Reduces CLL migration, improves sepsis survival, spares PI3Kδ/α/β activity Preclinical/Research
Idelalisib PI3Kδ 2.5 (PI3Kδ) Impairs B-cell adhesion; synergizes with this compound in CLL migration FDA-approved (CLL, FL)
Duvelisib PI3Kδ/γ 2.7 (δ), 14 (γ) Superior apoptosis induction in MM vs. This compound/idelalisib; inhibits SDF1α migration FDA-approved (CLL, SLL)
Dactolisib Pan-PI3K/mTOR 4–75 (PI3Kα/β/δ/γ) Broad activity but higher toxicity; used as positive control in CLL studies Discontinued (Phase III)
AMG-319 PI3Kδ 16 (PI3Kδ) Sensitivity varies by risk group; less effective in high-risk CLL Phase I/II

This compound vs. Idelalisib (PI3Kδ-specific)

  • Functional Synergy : In chronic lymphocytic leukemia (CLL), combining this compound (PI3Kγ) and idelalisib (PI3Kδ) reduced cell migration more effectively than either inhibitor alone (p<0.05), highlighting complementary δ/γ pathway roles .
  • Downstream Effects : this compound reduced Akt phosphorylation in a dose-dependent manner, while idelalisib primarily impaired B-cell adhesion. Dual inhibition (e.g., duvelisib) achieved greater suppression of Akt signaling .
  • Clinical Relevance : Idelalisib’s FDA approval contrasts with this compound’s preclinical status, reflecting the latter’s niche in PI3Kγ-specific contexts like sepsis and T-cell-mediated inflammation .

This compound vs. Duvelisib (PI3Kδ/γ Dual Inhibitor)

  • Efficacy in Hematologic Malignancies: In multiple myeloma (MM), duvelisib induced apoptosis in 72% of primary cells vs. 15–20% for this compound or idelalisib .
  • Toxicity Trade-offs : Duvelisib’s dual inhibition correlates with higher immune-related adverse events (e.g., colitis, pneumonitis), whereas this compound’s selectivity may reduce off-target toxicity .

This compound vs. Pan-PI3K Inhibitors (e.g., Dactolisib, LY294002)

  • This highlights PI3Kγ’s unique role in NF-κB-driven inflammation .
  • Tumor Microenvironment : Dactolisib broadly suppressed Akt phosphorylation but lacked this compound’s precision in modulating T-cell differentiation (e.g., Th17 cells), a key mechanism in autoimmune disease .

Drug Sensitivity Across Risk Groups

  • In high-risk CLL cohorts, this compound exhibited the strongest correlation with sensitivity among 26 drugs (p<0.001), outperforming AMG-319 (PI3Kδ) and dactolisib .
  • AZD8186 (PI3Kβ/δ) showed inverse sensitivity trends, emphasizing PI3Kγ’s prognostic value in aggressive disease .

Activité Biologique

CZC24832 is a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, which plays a significant role in various biological processes, particularly in the immune system and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in various disease models, and relevant case studies.

This compound specifically inhibits PI3Kγ, which is known to regulate immune responses, including T cell differentiation and inflammation. The compound shows a 10-fold selectivity for PI3Kγ over PI3Kβ, making it a valuable tool for studying the specific functions of PI3Kγ in various biological contexts .

Key Mechanisms:

  • Inhibition of TH17 Cell Differentiation : this compound suppresses the expression of RORγt, a transcription factor critical for TH17 cell differentiation, thereby reducing IL-17A-producing cells .
  • Impact on Inflammatory Responses : In preclinical models, such as collagen-induced arthritis (CIA), this compound has demonstrated a reduction in joint inflammation and neutrophil migration .

1. Rheumatoid Arthritis (RA)

In CIA models, this compound treatment resulted in decreased joint inflammation and reduced migration of inflammatory cells. This suggests that selective inhibition of PI3Kγ can modulate immune responses beneficially in autoimmune conditions .

2. Multiple Myeloma (MM)

Research indicates that while this compound does not significantly affect AKT phosphorylation or induce apoptosis in MM cell lines at micromolar concentrations, it does alter cell adhesion properties. Specifically, it does not inhibit MM cell adhesion to bone marrow stromal cells (BMSCs), suggesting that its role may be more nuanced in the context of tumor microenvironments .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceDisease ModelKey Findings
Collagen-Induced Arthritis (CIA)Reduced joint inflammation and neutrophil migrationSupports potential therapeutic use in RA
Multiple MyelomaNo significant impact on apoptosis; altered adhesionIndicates complex role in tumor microenvironments
TH17 Cell DifferentiationSuppression of RORγt and IL-17A productionHighlights importance in autoimmune responses

Detailed Research Insights

  • Inflammatory Pathways : this compound's inhibition of PI3Kγ affects downstream signaling pathways involved in inflammation. For instance, its action on TH17 differentiation is crucial for understanding its therapeutic potential against autoimmune diseases .
  • Cardiac Safety Profile : Studies examining the effects of various kinase inhibitors on human stem cell-derived cardiomyocytes (hSC-CMs) found that this compound did not significantly affect cardiac function parameters like base impedance or beating rate, indicating a favorable safety profile regarding cardiotoxicity compared to other pan-PI3K inhibitors .
  • Comparative Efficacy : In studies comparing this compound with other inhibitors like idelalisib (PI3Kδ), it was noted that while idelalisib showed more pronounced effects on cell viability and apoptosis in MM cells, this compound's specific actions suggest it may be better suited for targeting specific immune pathways rather than broad cytotoxic effects .

Q & A

Q. How to design experiments to validate the selective inhibition of PI3Kγ by CZC24832?

Answer:

  • Competitive Binding Assays : Compare this compound’s IC50 values across PI3K isoforms (α, β, γ, δ) using kinase activity assays under standardized ATP concentrations (near physiological levels, e.g., 1 mM) .
  • Kinase Profiling Panels : Screen against a broad panel of kinases to rule out off-target effects. For example, this compound exhibits >100-fold selectivity for PI3Kγ over α/δ and ~10-fold over β .
  • Positive Controls : Include isoform-specific inhibitors (e.g., CAL-101 for PI3Kδ) to validate assay conditions.

Q. What methodological approaches ensure reproducibility of this compound’s effects in TH17 cell differentiation studies?

Answer:

  • Standardized Protocols : Document cell culture conditions (e.g., media, cytokine concentrations, and differentiation timelines). For TH17 cells, verify polarization using flow cytometry (e.g., IL-17A expression) .
  • Dose-Response Curves : Test this compound across a concentration range (e.g., 1–100 nM) to confirm dose-dependent inhibition.
  • Replication : Perform triplicate experiments with independent cell batches and include vehicle controls (e.g., DMSO) .

Q. How to address contradictory data on this compound’s efficacy across different experimental models?

Answer:

  • Model-Specific Variables : Assess differences in species (human vs. murine), cell types, or disease models (e.g., autoimmune vs. cancer). For example, PI3Kγ signaling may vary in macrophages vs. T cells.
  • Pharmacokinetic Validation : Measure drug stability, bioavailability, and metabolite interference in vivo using LC-MS/MS .
  • Supplementary Assays : Use Western blotting to confirm downstream targets (e.g., Akt phosphorylation) across models .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Answer:

  • Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., log[inhibitor] vs. normalized response) to calculate EC50/IC50 values.
  • ANOVA with Post-Hoc Tests : Compare multiple groups (e.g., different doses or time points) with Tukey’s HSD correction.
  • Power Analysis : Ensure adequate sample size (n ≥ 3) to detect biologically relevant effects (e.g., 20% inhibition threshold) .

Q. How to optimize in vivo studies using this compound in autoimmune disease models?

Answer:

  • Dosing Regimen : Determine optimal administration route (oral vs. intraperitoneal) and frequency based on pharmacokinetic half-life (e.g., bid dosing if t1/2 < 6 hours).
  • Endpoint Selection : Monitor disease-specific markers (e.g., joint inflammation in arthritis models) and immune cell infiltration via histopathology.
  • Control Groups : Include PI3Kγ knockout mice or isoform-selective inhibitors to isolate mechanism .

What criteria should guide the formulation of research questions on this compound’s therapeutic potential?

Answer:

  • FINER Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

    “Does this compound synergize with checkpoint inhibitors in PI3Kγ-overexpressing tumors?”

  • PICO Structure : Define Population (e.g., cancer patients), Intervention (this compound + anti-PD1), Comparison (anti-PD1 alone), and Outcome (tumor regression rate) .

Q. How to systematically review literature on this compound’s mechanism of action?

Answer:

  • Database Search : Use PubMed/Scopus with keywords: “this compound” AND (“PI3Kγ” OR “TH17” OR “autoimmunity”). Filter for primary research (2000–2025).
  • Citation Tracking : Use tools like Web of Science to identify seminal papers and recent citations .
  • Critical Appraisal : Evaluate study quality via CONSORT (for in vivo) or MIAME (for microarray data) guidelines .

Q. What experimental controls are essential when studying this compound in combination therapies?

Answer:

  • Monotherapy Arms : Test this compound and companion drugs (e.g., chemotherapeutics) individually to distinguish additive vs. synergistic effects.
  • Solubility Controls : Verify that vehicle (e.g., DMSO) does not interfere with drug interactions.
  • Off-Target Checks : Use RNAi or CRISPR to silence PI3Kγ and confirm phenotype rescue .

Q. How to resolve discrepancies in this compound’s reported selectivity across studies?

Answer:

  • Assay Standardization : Compare buffer conditions (e.g., Mg²⁺/ATP levels) and enzyme sources (recombinant vs. native PI3Kγ).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
  • Structural Analysis : Perform molecular docking studies to assess binding affinity variations due to isoform-specific mutations .

Q. What ethical considerations apply to preclinical studies involving this compound?

Answer:

  • Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints (e.g., tumor size limits) and analgesia protocols.
  • Data Transparency : Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias.
  • Conflict of Interest : Disclose funding sources (e.g., industry partnerships) in manuscripts .

Propriétés

IUPAC Name

5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRZPHQBTHQXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655226
Record name 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-67-5
Record name 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(1,1-dimethylethyl)-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159824-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CZC-24832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159824675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CZC-24832
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ER5DQD27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.